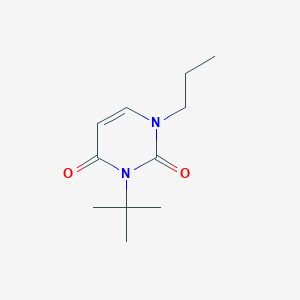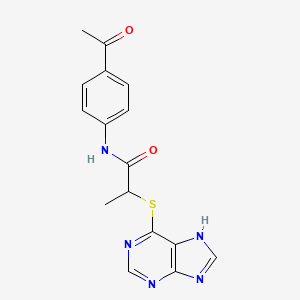
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide, also known as APTP, is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide involves the inhibition of PNP activity. PNP is an enzyme that catalyzes the cleavage of purine nucleosides into their respective bases and ribose or deoxyribose sugars. N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide binds to the active site of PNP and blocks the enzymatic activity, leading to the accumulation of purine nucleosides and their toxic metabolites. This can result in the death of cancer cells or the suppression of the immune system in autoimmune disorders.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has been shown to have biochemical and physiological effects on various cell types. It has been shown to induce apoptosis (cell death) in cancer cells by inhibiting PNP activity and causing the accumulation of toxic metabolites. N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has also been shown to suppress the immune system by inhibiting the proliferation of T-cells and the production of cytokines. This can be useful in the treatment of autoimmune disorders.
实验室实验的优点和局限性
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has several advantages and limitations for lab experiments. One advantage is its specificity for PNP inhibition, which can be useful in studying the role of PNP in various diseases. N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide is also stable and can be easily synthesized in large quantities. However, one limitation is that N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide is not selective for PNP and can inhibit other enzymes such as adenosine deaminase (ADA). This can lead to off-target effects and limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide. One direction is the development of more selective PNP inhibitors that do not inhibit other enzymes such as ADA. Another direction is the optimization of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide for in vivo studies, as it has only been studied in vitro so far. Additionally, N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide can be used as a starting point for the development of drugs for the treatment of various diseases such as cancer and autoimmune disorders.
合成方法
The synthesis of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide involves a series of chemical reactions starting from 4-acetylphenylamine and 9H-purine-6-thiol. The reaction involves the acylation of 4-acetylphenylamine with acetic anhydride to form N-(4-acetylphenyl)acetamide. The resulting compound is then reacted with 9H-purine-6-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide. The final product can be purified by recrystallization or column chromatography.
科学研究应用
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has been studied for its potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. It has been used as a tool compound to study the activity of purine nucleoside phosphorylase (PNP), an enzyme involved in the metabolism of purine nucleosides. N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has been shown to inhibit PNP activity, which can be useful in the development of drugs for the treatment of various diseases such as cancer, viral infections, and autoimmune disorders.
属性
IUPAC Name |
N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-9(22)11-3-5-12(6-4-11)21-15(23)10(2)24-16-13-14(18-7-17-13)19-8-20-16/h3-8,10H,1-2H3,(H,21,23)(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKQBZUFCZBQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea](/img/structure/B7463809.png)
![3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)
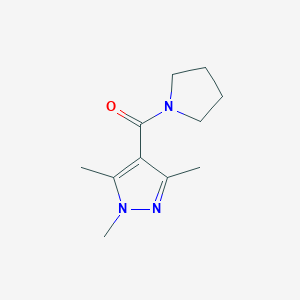
![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)
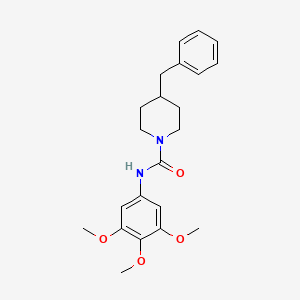
![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)
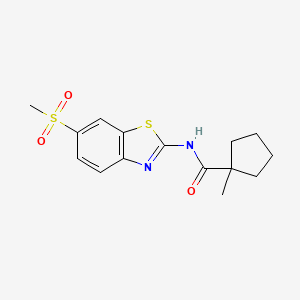
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)
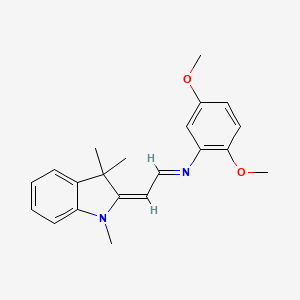
![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)
